Angeli's salt
Description
Historical Context of Angeli's Salt Discovery and Early Investigations
The discovery of this compound dates back to over a century ago by the Italian chemist Angelo Angeli (1864–1931). physiology.orgnih.govresearchgate.net In 1896, Angeli reported the synthesis of this compound, which he initially called the sodium salt of nitrohydroxylaminic acid. researchgate.netwikipedia.orgmdpi.com His method involved the reaction of hydroxylamine (B1172632) with an organic nitrate. wikipedia.org Angeli astutely observed that "salts of nitroxylaminic acid are readily resolved into the corresponding nitrites and the unsaturated residue nitroxyl" (HNO), thereby proposing their utility as HNO suppliers. physiology.orgnih.govresearchgate.net
Angeli was a prominent chemist who focused on nitrogen compounds, and his work led to the synthesis of nitrohydroxylamine in 1894 and the discovery of the nitroxyl (B88944) radical. wikipedia.org For his significant contributions to chemistry, he was nominated for the Nobel Prize on nine separate occasions. physiology.orgmdpi.com
Despite its early discovery, the physiological properties of the species released by this compound, particularly HNO, did not attract significant scientific attention until the early 1990s. physiology.orgnih.gov A seminal work by Fukuto and colleagues in the early 1990s reported that HNO could elicit vasorelaxation, sparking renewed interest in this compound as a research tool. physiology.orgnih.govresearchgate.net Subsequent structural confirmation of the hydrated salt by X-ray crystallography further solidified the understanding of its chemical nature. wikipedia.org The analysis revealed a planar anion structure, providing insight into its bonding and charge distribution. wikipedia.org
Significance of this compound as a Nitroxyl (HNO) and Nitric Oxide (NO) Donor in Scientific Inquiry
This compound is highly valued in scientific research as a chemical donor that releases nitroxyl (HNO), a redox-active sibling of nitric oxide (NO). scbt.comahajournals.org This property allows for the controlled study of HNO's distinct biological effects and helps to elucidate its signaling pathways. scbt.compnas.org The use of HNO donors like this compound has been instrumental in delineating the unique biological and pharmacological effects of HNO, which are often different from those of NO-donating compounds. physiology.orgnih.govpnas.org
The decomposition of this compound is a spontaneous, first-order process that is highly dependent on pH. caymanchem.comnih.govmerckmillipore.com This pH-dependent behavior is a crucial aspect of its utility as a research tool.
At Physiological pH (around 7.4): Under these conditions, this compound primarily decomposes to produce HNO and nitrite (B80452) (NO₂⁻). nih.govacs.orgnih.gov The half-life for this decomposition is approximately 2.3 minutes at 37°C in a pH 7.4 phosphate (B84403) buffer. caymanchem.commerckmillipore.comcaymanchem.com This reliable release of HNO makes it a go-to compound for studying the specific effects of nitroxyl in biological systems. researchgate.netresearchgate.net
In Acidic Conditions (below pH 4-5): The decomposition pathway shifts dramatically. Below pH 4, this compound ceases to be an HNO donor and instead generates nitric oxide (NO) as the main nitrogen-containing product. nih.govresearcher.liferesearchgate.net The decomposition is nearly instantaneous at pH 5. merckmillipore.comcaymanchem.com This transition allows researchers to use the same parent compound to study the effects of two different, yet related, signaling molecules by simply altering the pH.
In Alkaline Conditions (above pH 8): The rate of decomposition decreases significantly, which allows for the preparation of stable alkaline stock solutions for short-term storage. nih.govcaymanchem.com In strongly alkaline solutions (pH > 10) and in the presence of oxygen, this compound decomposition can lead to the formation of peroxynitrite (ONOO⁻). acs.orgnih.gov
The ability to generate either HNO or NO based on pH conditions makes this compound an invaluable asset for comparative studies. Researchers can investigate the distinct roles of these two nitrogen oxides in various physiological and pathological processes, such as cardiovascular regulation. pnas.orgahajournals.orgnih.gov For instance, studies have shown that the cardiovascular effects elicited by HNO from this compound are often distinct from those caused by NO donors. acs.orgnih.gov This has helped to establish that HNO is not merely a precursor to NO but has its own unique biological identity and targets. physiology.orgnih.gov
Table 1: Decomposition of this compound Under Various Conditions
| Condition | Primary Products | Decomposition Rate | Significance in Research |
|---|---|---|---|
| Physiological pH (~7.4) | Nitroxyl (HNO), Nitrite (NO₂⁻) acs.orgnih.gov | Half-life of ~2.3 min at 37°C merckmillipore.comcaymanchem.com | Primary method for generating HNO to study its specific biological effects. researchgate.net |
| Acidic pH (< 4) | Nitric Oxide (NO) nih.govresearchgate.net | Nearly instantaneous at pH 5 merckmillipore.comcaymanchem.com | Allows for comparative studies between HNO and NO using the same parent molecule. |
| Alkaline pH (> 8) | Stable, slow decomposition nih.gov | Rate decreases significantly nih.gov | Useful for preparing stable stock solutions for experiments. caymanchem.com |
| Strongly Alkaline pH (>10) + O₂ | Peroxynitrite (ONOO⁻) acs.orgnih.gov | Dependent on conditions | Investigating the formation and effects of peroxynitrite. |
Structure
2D Structure
Properties
CAS No. |
13826-64-7 |
|---|---|
Molecular Formula |
H2N2NaO3 |
Molecular Weight |
101.018 g/mol |
IUPAC Name |
disodium;N-oxonitramide |
InChI |
InChI=1S/H2N2O3.Na/c3-1-2(4)5;/h1,3H; |
InChI Key |
FOFRQGFTWXKZGP-UHFFFAOYSA-N |
SMILES |
N(=O)[N+](=O)[O-].[Na+].[Na+] |
Canonical SMILES |
N([N+](=O)[O-])O.[Na] |
Appearance |
Assay:≥99%A crystalline solid |
Synonyms |
Angeli's salt hyponitric acid, disodium salt oxyhyponitrite sodium trioxodinitrate |
Origin of Product |
United States |
Synthesis and Characterization Methodologies
Advanced Synthetic Approaches for Angeli's Salt and its Precursors
The traditional and most cited method for synthesizing this compound involves the condensation of hydroxylamine (B1172632) with an organic nitrate, such as butyl nitrate. nih.gov This reaction is typically carried out by first treating hydroxylamine hydrochloride with a base like sodium hydroxide (B78521) to generate free hydroxylamine, followed by the addition of the organic nitrate. nih.gov The synthesis first reported by Angelo Angeli in 1896 follows this fundamental principle. wikipedia.org A refined version of this synthesis was developed in 1952. acs.org
The reaction can be generally represented as: NH₂OH + RONO₂ + 2 NaOR′ → ROH + 2 R′OH + Na₂N₂O₃ wikipedia.org
Precursors for this synthesis, therefore, include hydroxylamine and a suitable organic nitrate. The synthesis of hydroxylamine itself can be achieved through various established chemical routes. Similarly, organic nitrates can be prepared by the nitration of the corresponding alcohols.
Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment
A variety of sophisticated analytical techniques are crucial for confirming the structure of this compound, assessing its purity, and studying its complex decomposition pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy has been a powerful tool in elucidating the structure of this compound and its reaction products.
¹⁵N NMR: Studies using ¹⁵N labeling have been instrumental in confirming the structure of the monoanion of this compound, which is protonated at the nitroso nitrogen atom. nih.gov These experiments have also demonstrated that during decomposition, the nitrogen from the nitro group forms nitrite (B80452), while the nitrogen from the nitroso group is the source of the released nitroxyl (B88944) (HNO). nih.govacs.org
¹⁷O NMR: Solid-state ¹⁷O NMR spectroscopy has been employed to study the oxygen environments in ¹⁷O-labeled this compound (Na₂[¹⁷ONNO₂]·H₂O). acs.orgnih.govacs.org These studies reveal a large ¹⁷O quadrupolar coupling constant (13–15 MHz) and a relatively small chemical shift anisotropy (100–250 ppm) for the oxygen atom singly bonded to nitrogen. acs.orgnih.govacs.org This is in sharp contrast to the nitroso (O=N) functional group, which exhibits large values for both parameters. acs.org
¹H NMR: ¹H NMR is used to identify and characterize the products formed from the reaction of this compound with other molecules. For instance, in the reaction of glutathionylcobalamin (B146606) with this compound, ¹H NMR was used to identify the resulting cobalamin species in both acidic and alkaline media. tandfonline.comtandfonline.com
Interactive Table: Selected NMR Data for this compound and Related Species
| Nucleus | Technique | Key Finding | Reference |
| ¹⁵N | Isotope Labeling | Confirmed structure of the monoanion and decomposition pathway. | nih.govacs.org |
| ¹⁷O | Solid-State NMR | Characterized the O-N single bond environment. | acs.orgnih.govacs.org |
| ¹H | Solution NMR | Identified reaction products with glutathionylcobalamin. | tandfonline.comtandfonline.com |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring
UV-Vis spectroscopy is a fundamental technique for monitoring the synthesis and decomposition of this compound due to the distinct absorbance properties of the salt and its products.
This compound (the N₂O₃²⁻ anion) exhibits a characteristic UV absorbance maximum at 248 nm. nih.gov The protonated form, HN₂O₃⁻, has a λₘₐₓ at 237 nm. nih.govdrugfuture.com The disappearance of these absorbance peaks over time allows for the direct kinetic measurement of the salt's decomposition. nih.gov For instance, the decomposition of this compound follows first-order kinetics between pH 4 and 8. nih.gov The rate of decomposition decreases above pH 8, a property that is utilized for the short-term storage of alkaline stock solutions. nih.gov
Interactive Table: UV-Vis Absorption Maxima for this compound
| Species | pH | λₘₐₓ (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Reference |
| N₂O₃²⁻ | 0.1 M NaOH | 248 | 8200 - 8300 | nih.govdrugfuture.com |
| HN₂O₃⁻ | 7.4 (phosphate buffer) | 237 | 5500 - 6100 | nih.govdrugfuture.comnih.gov |
Electrochemical Methods, Including Voltammetry, for Decomposition Pathway Analysis
Electrochemical techniques, particularly voltammetry, have been pivotal in investigating the complex decomposition mechanism of this compound and identifying the reactive intermediates formed under various conditions. researchgate.netnih.gov
Voltammetric studies performed at platinized carbon fiber microelectrodes have shown that the decomposition pathway of this compound is dependent on experimental conditions such as pH and the presence of oxygen. researchgate.netnih.govujkz.gov.bf
Aerobic Conditions (Neutral and Slightly Alkaline): Under these conditions, voltammetry has demonstrated the formation of nitroxyl (HNO), nitrite (NO₂⁻), and nitric oxide (NO). researchgate.netnih.govujkz.gov.bf
Strongly Alkaline Conditions (pH > 10): In the presence of oxygen, the formation of peroxynitrite (ONOO⁻) has been observed. researchgate.netnih.gov
These electrochemical findings are often supported by comparisons with UV spectrophotometry data. researchgate.netnih.gov
Other Advanced Analytical Techniques for Intermediate and Product Identification
Beyond NMR, UV-Vis, and electrochemical methods, other advanced techniques have been employed to identify the transient intermediates and final products of this compound reactions.
Mass Spectrometry (MS): Mass spectrometry and tandem mass spectrometry (MS/MS) have been used to characterize the products of reactions involving this compound. For example, in studies of the reaction of this compound with indoles, HPLC combined with MS analysis was used to identify and characterize the resulting N-nitroso compounds. soton.ac.uk In proteomics studies, mass spectrometry is used to identify protein modifications, such as the formation of sulfinamide from the reaction of HNO with protein thiols. nih.gov
X-ray Crystallography: The definitive solid-state structure of the hydrated form of this compound was confirmed by X-ray crystallography. wikipedia.org This technique revealed that the trioxodinitrate anion is planar. wikipedia.org
Raman Spectroscopy: Along with ¹⁵N NMR, Raman spectroscopy has provided support for the structure of the monoanion of this compound, which is protonated at the nitroso nitrogen atom. nih.gov
Gas-Phase Chemiluminescence: This technique has been used to monitor the formation of nitric oxide (NO) during the decomposition of this compound under specific conditions. soton.ac.uk
Laser Flash Photolysis: This technique has been utilized to study the kinetics of reactions involving the transient species generated from the photolysis of this compound solutions, providing insights into the chemistry of HNO/NO⁻. frontiersin.org
Decomposition Mechanisms and Chemical Reactivity
Mechanistic Pathways of Angeli's Salt Decomposition in Aqueous Solutions
The decomposition of this compound in aqueous solutions proceeds through several mechanistic pathways, which are highly dependent on the solution's conditions. acs.orgresearchgate.net These pathways ultimately determine the nature of the reactive nitrogen species produced.
The decomposition of this compound is markedly pH-dependent. nih.govsigmaaldrich.com In aqueous solutions, the trioxodinitrate dianion (N₂O₃²⁻) can undergo protonation. The rate of decomposition is relatively stable between pH 4 and 8. nih.govd-nb.info Above pH 8, the rate of decomposition decreases, which allows for the creation of alkaline stock solutions of this compound for short-term storage. nih.gov Conversely, at a pH below 4, the decomposition pathway shifts, leading to the formation of nitric oxide (NO) instead of HNO. nih.gov The decomposition is nearly instantaneous at pH 5. caymanchem.commerckmillipore.com
The generally accepted mechanism at physiological pH involves the protonation of the dianion (N₂O₃²⁻). acs.org The pKa for the monoprotonated form (HN₂O₃⁻) has been reported to be approximately 9.35. rsc.org A second pKa value of 2.5 is associated with the diprotonated species (H₂N₂O₃). nih.gov This pH-dependent behavior is critical in controlling the release of its decomposition products.
The site of protonation on the this compound anion is a key determinant of the final decomposition products. Computational studies have shown that protonation can occur at different atoms within the molecule, primarily on the oxygen or nitrogen atoms. acs.orgnih.gov
The accepted mechanism for HNO production involves initial protonation on the nitroso group oxygen (O(3)), followed by a tautomerization to form a monoanion protonated at the N(2) nitrogen atom. acs.orgnih.gov This N-protonated intermediate then undergoes heterolytic cleavage of the N-N bond to release HNO and nitrite (B80452) (NO₂⁻). acs.orgnih.gov
Alternatively, computational models suggest that while protonation on an oxygen atom is more favorable, direct protonation on the N(2) nitrogen leads to the spontaneous production of HNO. nih.gov Diprotonation at the O(3) position is proposed to lead to the generation of nitric oxide (NO). nih.gov
Under physiological conditions (pH 7.4), this compound is widely recognized as a donor of nitroxyl (B88944) (HNO). acs.orgnih.govresearchgate.net The decomposition pathway at this pH primarily yields HNO and nitrite (NO₂⁻). researchgate.netfrontiersin.org This release of HNO is responsible for many of the biological and pharmacological effects attributed to this compound. acs.org
The formation of HNO from this compound has been confirmed through various experimental methods, including voltammetry and trapping experiments. nih.govujkz.gov.bf The rate of HNO release follows first-order kinetics in the pH range of 4 to 8. nih.gov
While HNO is the primary product at neutral pH, this compound can also generate nitric oxide (NO) under specific conditions. nih.govnih.gov At a pH below 4, the decomposition pathway shifts to produce NO as the main nitrogen-containing product. nih.gov This may occur through the decomposition of an unstable diprotonated form of the salt or via reactions involving nitrous acid. nih.gov
Furthermore, NO formation has been observed under neutral and slightly alkaline aerobic conditions. nih.govujkz.gov.bf Voltammetric studies have demonstrated the simultaneous formation of HNO, nitrite, and NO during the decomposition of this compound under these conditions. nih.govujkz.gov.bf The direct reaction of this compound with certain metal complexes can also lead to the generation of NO, even under basic conditions. nih.gov
The formation of peroxynitrite (ONOO⁻) from the decomposition of this compound has been a subject of considerable debate. researchgate.netfrontiersin.org The "classical view" proposed that the HNO generated from this compound decomposition reacts with molecular oxygen to form peroxynitrite. capes.gov.brnih.gov Some studies have reported the detection of an oxidant with reactivity similar to peroxynitrite. frontiersin.org
However, other research has provided evidence against the formation of peroxynitrite as a direct product of the reaction between HNO and oxygen at neutral pH. frontiersin.org For instance, the species formed from this compound decomposition did not exhibit the same reactivity as authentic peroxynitrite in certain chemical assays, such as the oxidation of phenols. frontiersin.org
Despite the controversy at neutral pH, there is evidence for peroxynitrite formation under specific conditions. In strongly alkaline solutions (pH > 10) and in the presence of oxygen, the formation of peroxynitrite has been observed. frontiersin.orgnih.govresearchgate.net Furthermore, UV photolysis of alkaline this compound solutions in the presence of oxygen also leads to the formation of ONOO⁻. frontiersin.org The formation of peroxynitrite has been confirmed in the reaction of HNO with O₂ at neutral pH using specific boronate probes, which react with ONOO⁻ to form characteristic products. frontiersin.org
Oxygen can play a role in the decomposition pathways of this compound and the subsequent reactions of its products. researchgate.netresearchgate.net The decomposition rate of this compound has been reported to increase in aerated solutions compared to deoxygenated ones, suggesting an oxygen-dependent decomposition pathway. researchgate.net
The classical view of aerobic decomposition posits that HNO, once formed, reacts with oxygen to yield peroxynitrite. capes.gov.brnih.govresearchgate.net However, an alternative mechanism involving an initial electron transfer from this compound to oxygen, followed by decomposition to nitrite and nitric oxide, has also been proposed. capes.gov.brnih.govresearchgate.net Studies have shown that the rate of decomposition of this compound is the same under 20% and 100% oxygen, which supports the idea that the primary decomposition to HNO and nitrite is the rate-limiting step and is independent of oxygen concentration. capes.gov.brnih.govresearchgate.net
The reaction between HNO and molecular oxygen is now understood to form peroxynitrite, with a determined second-order rate constant. frontiersin.orgresearchgate.net This reaction is a key factor in the subsequent chemistry observed during the aerobic decomposition of this compound. frontiersin.org
Reaction Kinetics of this compound Decomposition
The decomposition of this compound is a first-order process that is dependent on pH. nih.gov Under physiological conditions, it is generally accepted that the salt decomposes to produce nitroxyl (HNO) and nitrite (NO₂⁻). researchgate.netacs.orgnih.gov
The rate of decomposition of this compound is influenced by temperature and pH.
At 25°C and a pH range of 4 to 8, the decomposition follows first-order kinetics with a rate constant of approximately 6.8 × 10⁻⁴ s⁻¹. nih.gov This corresponds to a half-life of about 17 minutes. nih.gov
At 37°C and pH 7.4 in a 0.1 M phosphate (B84403) buffer, the half-life is significantly shorter, at 2.3 minutes. caymanchem.commerckmillipore.com Another study reported a rate constant of 4–5 × 10⁻³ s⁻¹ at 37°C. nih.gov
Under basic conditions (pH 13), the rate constants are 4.2 × 10⁻⁴ s⁻¹ at 25°C and 1.8 × 10⁻³ s⁻¹ at 37°C. nih.gov
Decomposition Rate Constants and Half-Life of this compound
| Temperature (°C) | pH | Rate Constant (s⁻¹) | Half-Life (minutes) |
|---|---|---|---|
| 25 | 4-8 | 6.8 × 10⁻⁴ nih.gov | ~17 nih.gov |
| 37 | 7.4 | 4–5 × 10⁻³ nih.gov | 2.3 caymanchem.commerckmillipore.com |
| 25 | 13 | 4.2 × 10⁻⁴ nih.gov | - |
| 37 | 13 | 1.8 × 10⁻³ nih.gov | - |
The rate of decomposition of this compound is highly dependent on the pH of the solution. acs.orgacs.org
Acidic Conditions (pH < 4): Below pH 4, the decomposition rate increases dramatically. acs.org The primary nitrogen-containing product under these conditions is nitric oxide (NO), not HNO. nih.govacs.org
Neutral to Slightly Acidic Conditions (pH 4–8): In this range, the decomposition rate is pH-independent. acs.orgacs.org The salt decomposes to yield HNO and nitrite. nih.govacs.org
Alkaline Conditions (pH > 8): Above pH 8, the rate of decomposition decreases. nih.govacs.org The salt is relatively stable in basic solutions (pH > 10), which allows for the preparation of alkaline stock solutions for short-term storage. nih.govacs.org At high pH, the decomposition in the presence of oxygen can produce peroxynitrite (ONOO⁻) almost quantitatively. acs.orgnih.gov
Various chemical species can interact with the products of this compound decomposition, thereby influencing the observed kinetics.
Nitrite (NO₂⁻): The presence of nitrite, a decomposition product, can slow the observed rate of decomposition. This is due to the back reaction where HNO is scavenged by nitrite. frontiersin.orgresearchgate.net The second-order rate constant for the reaction of HNO with nitrite has been estimated to be 1 × 10³ M⁻¹s⁻¹. frontiersin.orgresearchgate.net
Oxygen (O₂): The reaction of HNO with molecular oxygen leads to the formation of peroxynitrite. frontiersin.org The second-order rate constant for this reaction at pH 7.4 has been determined to be (1.8 ± 0.3) × 10⁴ M⁻¹s⁻¹. frontiersin.orgresearchgate.net The presence of oxygen is a critical factor in the formation of peroxynitrite from this compound decomposition, particularly at high pH. acs.org
Thiols: Thiols are a primary biological target for HNO. researchgate.net L-cysteine, for example, effectively reduces the relaxant response to HNO from this compound, indicating a scavenging interaction. soton.ac.uk
Ferricytochrome c: this compound can reduce ferricytochrome c, with a reported rate constant of approximately 10⁴ M⁻¹s⁻¹. physiology.org This reaction is considerably slower than the reduction of ferricytochrome c by the superoxide (B77818) radical. physiology.org There is also evidence of a slow, direct reduction of ferricytochrome c by this compound over extended periods. researchgate.net
Interactions with Metal Ions and Complexes
This compound and its decomposition product, HNO, can react with various metal ions and metalloproteins, which can alter reaction pathways and kinetics.
Heme Proteins: HNO reacts rapidly with both the ferrous (Fe(II)) and ferric (Fe(III)) states of heme proteins. acs.org It reacts with oxyhemoglobin (oxyHb) to form methemoglobin (metHb) and nitric oxide, with a rate constant in the order of 10⁷ M⁻¹s⁻¹. nih.gov HNO also reacts with methemoglobin to form a ferrous heme-NO adduct (iron-nitrosyl hemoglobin) with a rate constant of about 10⁶ M⁻¹s⁻¹. nih.govnih.gov These reactions are significant as they can prevent the formation of more damaging oxoferryl forms of hemoproteins. researchgate.netmdpi.com
Quinones and Ferricytochrome c: In the presence of ferricytochrome c, coenzyme Q₀, a ubiquinone analogue, can generate nitric oxide from this compound. nih.gov This suggests a pathway where HNO is oxidized to NO.
Metal Porphyrins: The reaction of this compound with metalloporphyrins can proceed via two mechanisms: release of free HNO followed by reaction with the metalloporphyrin, or a direct interaction between the this compound anion and the metal center. frontiersin.org
The formation of a complex between the this compound anion and a metal center can lead to an accelerated rate of decomposition compared to the spontaneous decay of the salt. acs.org For instance, certain manganese(III) porphyrins have been shown to accelerate the decomposition of this compound, suggesting a direct interaction. acs.org
At lower pH (≤ 9.9), a direct reaction occurs between the this compound anion and aquacobalamin (B1421323) (H₂O-Cbl⁺), with a determined rate constant of 122.6 ± 5.3 M⁻¹s⁻¹. frontiersin.org
In the presence of carnosine and iron ions, this compound participates in the formation of dinitrosyl iron complexes (DNICs), where iron is bound to the carnosine histidine residue. mdpi.com
Computational Chemistry and Theoretical Studies
Quantum Mechanical Calculations of Decomposition Mechanisms
The decomposition of Angeli's salt in aqueous solution is not a simple, single-step process. The pH of the medium plays a crucial role in determining the protonation state of the trioxodinitrate anion (N₂O₃²⁻), which in turn dictates the subsequent reaction pathways. Quantum mechanical calculations have been instrumental in mapping out these intricate mechanisms.
A combination of Density Functional Theory (DFT), specifically the B3LYP functional, and the high-accuracy CBS-QB3 composite method has been employed to explore the decomposition of this compound. nih.gov These computational approaches have shown that the mechanism is highly dependent on the site of protonation.
The decomposition pathway leading to the formation of nitroxyl (B88944) (HNO) and nitrite (B80452) (NO₂⁻) is believed to proceed through the N-protonated form of the anion. acs.org Although O-protonation is thermodynamically more favorable, computational studies have revealed that N-protonation, while less favorable, is the kinetically relevant pathway to HNO production. nih.gov The calculations indicate that protonation on the nitrogen atom (N²) leads to a spontaneous heterolytic cleavage of the N-N bond, yielding HNO and NO₂⁻. nih.gov
Conversely, the formation of nitric oxide (NO) is thought to arise from the diprotonated species. Specifically, diprotonation at the terminal oxygen (O³) results in a different decomposition route that generates NO. nih.gov These theoretical predictions have been crucial in explaining the pH-dependent production of both HNO and NO from this compound. nih.gov
| Computational Method | Key Finding | Reference |
| B3LYP/CBS-QB3 | N-protonation leads to spontaneous HNO production. | nih.gov |
| B3LYP/CBS-QB3 | O-diprotonation leads to NO generation. | nih.gov |
| B3LYP/CBS-QB3 | Calculated pKa values and rate constants reproduce experimental data. | nih.gov |
To account for the significant influence of the solvent environment on the reaction energetics, multiscale quantum mechanics/molecular mechanics (QM/MM) methods have been applied to study the decomposition of this compound. acs.orgacs.orgacs.org In this approach, the solute (this compound) is treated with a high level of quantum mechanics, while the surrounding solvent molecules (water) are described using classical molecular mechanics. acs.orgacs.orgacs.org This hybrid method provides a more realistic representation of the reaction in solution compared to continuum solvation models. acs.orgacs.orgacs.org
One such study utilized an interface between the Amber and Gaussian software packages to perform QM/MM simulations of the N-N bond cleavage in the N-protonated form of this compound. acs.orgacs.orgacs.org The quantum mechanical region was described using UB3LYP and UMP2 levels of theory. acs.orgacs.orgacs.org The free energy profile for the N-N bond breaking was calculated using multiple steered molecular dynamics simulations. acs.orgacs.orgacs.org
The results from these QM/MM calculations highlight the critical role of explicit solvent molecules in stabilizing the transition state and influencing the reaction energetics. acs.orgacs.orgacs.org The calculated free energy barriers for the N-N bond cleavage were found to be 4.8 kcal/mol with UB3LYP and 6.4 kcal/mol with UMP2, providing quantitative insights into the kinetics of HNO release. acs.orgacs.orgacs.org
| QM/MM Simulation Parameter | Value/Method | Reference |
| QM Region Treatment | UB3LYP/6-31+G(d) and UMP2/6-31+G(d) | acs.orgacs.orgacs.org |
| MM Region Treatment | TIP3P water molecules | acs.org |
| Free Energy Calculation | Multiple Steered Molecular Dynamics | acs.orgacs.orgacs.org |
| UB3LYP Free Energy Barrier | 4.8 kcal/mol | acs.orgacs.orgacs.org |
| UMP2 Free Energy Barrier | 6.4 kcal/mol | acs.orgacs.orgacs.org |
Prediction of Reactive Intermediates and Transition States
A major strength of computational chemistry is its ability to characterize transient species such as reactive intermediates and transition states that are often difficult to observe experimentally. In the context of this compound decomposition, theoretical studies have successfully predicted the geometries and electronic properties of these fleeting structures. acs.orgacs.orgacs.org
For the HNO-releasing pathway, quantum mechanical calculations have detailed the structure of the N-protonated intermediate and the transition state leading to N-N bond cleavage. acs.orgacs.orgacs.org The geometries of the reactant, transition state, and products have been characterized, providing a complete picture of the reaction coordinate. acs.orgacs.orgacs.org These calculations have been instrumental in confirming the proposed mechanism where the N-protonated species directly dissociates into HNO and nitrite. acs.org
Furthermore, voltammetric studies, supported by theoretical considerations, have investigated the formation of other reactive intermediates under different conditions. nih.gov These studies have provided evidence for the formation of not only HNO and nitrite but also nitric oxide (NO) under aerobic neutral and slightly alkaline conditions. nih.gov In strongly alkaline solutions (pH > 10) and in the presence of oxygen, the formation of peroxynitrite (ONOO⁻) has also been observed, highlighting the complex and condition-dependent chemistry of this compound decomposition. nih.gov
Theoretical Estimation of pKa Values for Protonation States
The pH-dependent behavior of this compound is a direct consequence of the different pKa values associated with its various protonation states. Computational methods have been used to estimate these pKa values, providing a theoretical framework for understanding the speciation of this compound in solutions of varying acidity. nih.gov
Theoretical calculations have shown that protonation can occur at different oxygen and nitrogen atoms within the trioxodinitrate anion. The calculated pKa values help to rationalize which species will be predominant at a given pH and, consequently, which decomposition pathway is likely to be favored. For instance, the calculations have been able to reproduce experimental data by determining the pKa values for protonation at different centers. nih.gov This information is critical for predicting the biological activity of this compound, as its therapeutic effects are linked to its ability to release HNO under physiological pH conditions. acs.orgacs.orgacs.org
| Protonation Site | Consequence of Protonation | Reference |
| Nitrogen (N²) | Leads to HNO production | nih.gov |
| Oxygen (O³) (diprotonation) | Leads to NO generation | nih.gov |
Reactivity of Angeli S Salt Derived Species with Biological Targets
Interaction with Thiol-Containing Biomolecules
The high reactivity of HNO with thiol groups is a cornerstone of its biological activity and distinguishes it from its redox sibling, nitric oxide (NO). nih.govresearchgate.net This reactivity forms the basis for its interaction with a wide array of thiol-containing biomolecules, leading to various cellular effects.
Reactions with Glutathione (B108866) (GSH) and N-acetylcysteine (NAC)
Glutathione (GSH), a ubiquitous tripeptide thiol, is a primary target for HNO in biological systems due to its high intracellular concentration and reactivity. researchgate.net The reaction between HNO and thiols like GSH and the synthetic thiol N-acetylcysteine (NAC) is rapid. Several studies have determined the second-order rate constants for these reactions, with values for the reaction of HNO with GSH reported to be in the range of 2 x 10⁶ M⁻¹s⁻¹ to 7.6 x 10⁶ M⁻¹s⁻¹. nih.gov For NAC, the rate constant is approximately 5 x 10⁵ M⁻¹s⁻¹. nih.gov
The initial reaction between HNO and a thiol (RSH) is proposed to form an N-hydroxysulfenamide intermediate (RSNHOH). nih.gov In the presence of another thiol molecule, this intermediate can then lead to the formation of a disulfide (RSSR) and hydroxylamine (B1172632) (NH₂OH). nih.gov High concentrations of Angeli's salt (1-3 mM) have been shown to cause a significant depletion of intracellular GSH. researchgate.net The rapid reaction with GSH can also influence the decomposition of this compound itself. nih.gov The presence of GSH can scavenge the newly formed HNO, and once GSH is consumed, HNO can undergo other reactions, such as autooxidation. rsc.org
The interaction between this compound-derived species and these thiols is a critical determinant of the biological effects of HNO, influencing its availability to react with other targets.
Oxidation of Thiols to Disulfides
A key outcome of the reaction between HNO and thiols is the oxidation of thiols to their corresponding disulfides. This process is fundamental to the biological effects of this compound. For instance, the reaction of HNO with thiophenol results in the formation of phenyl disulfide. nih.gov This oxidative process is not limited to small molecule thiols. The cysteine residues within proteins are also susceptible to oxidation by HNO, leading to the formation of intramolecular or intermolecular disulfide bonds, which can significantly alter protein structure and function. nih.gov This modification is considered a primary mechanism by which HNO exerts its biological effects.
Inactivation of Cysteine Modification Sensitive Enzymes (e.g., cysteine proteases)
The reactivity of HNO towards thiol groups makes cysteine-containing enzymes particularly susceptible to modification and inactivation. Cysteine proteases, which rely on a catalytic cysteine residue in their active site, are a prominent example. Studies have shown that nitroxyl (B88944) derived from this compound can cause the irreversible inactivation of the cysteine protease papain. nih.govpsu.edu The IC₅₀ value for papain inhibition by this compound was found to be 0.62 µM. psu.eduresearchgate.net This inactivation is only partially reversible by the addition of the reducing agent dithiothreitol (B142953) (DTT), suggesting the formation of a stable, modified cysteine residue. psu.eduphysiology.org
Another cysteine protease, cathepsin B, is also significantly inhibited by low concentrations of this compound. researchgate.net The proposed mechanism for this inactivation involves the modification of the active site cysteine thiol, potentially through the formation of a sulfinamide, which is resistant to reduction by DTT. physiology.org This irreversible inactivation of critical enzymes highlights a key aspect of the biological impact of this compound-derived species.
Disruption/Regulation of Thiol Proteins
Beyond simple inactivation, the interaction of HNO with thiol proteins can lead to a more nuanced disruption and regulation of their function. This occurs through the modification of critical cysteine residues that may not be directly involved in catalysis but are crucial for regulatory functions or maintaining protein structure.
Reactions with Other Reactive Nitrogen Species (RNS) and Reactive Oxygen Species (ROS)
The decomposition of this compound not only produces HNO but can also lead to interactions with other reactive species present in biological systems, including other RNS and ROS. These reactions can generate new reactive intermediates, further diversifying the chemical and biological effects of this compound.
Interaction with Nitrite (B80452) (NO₂⁻)
In acidic conditions, the interaction between this compound and nitrite can lead to the production of nitric oxide (NO). researchgate.net This highlights how the local chemical environment can dictate the products and subsequent biological effects of this compound decomposition.
The reaction between HNO and molecular oxygen (O₂) is another significant pathway, particularly in aerobic environments. nih.gov This reaction can lead to the formation of peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent. nih.govresearchgate.netnih.gov However, the formation of peroxynitrite from the reaction of HNO with O₂ has been a subject of debate, with some studies suggesting the formation of a distinct reactive intermediate. nih.govnih.gov More recent evidence, using specific probes, has provided stronger support for the formation of peroxynitrite under physiological conditions. rsc.org The rate constant for the reaction of singlet HNO with O₂ has been determined to be approximately 1.8 x 10⁴ M⁻¹s⁻¹. rcsi.sciencenih.gov
This compound-derived species have also been shown to interact with other ROS. For instance, in the presence of hydrogen peroxide (H₂O₂), this compound can have antioxidant effects in model systems of hemoglobin oxidation. Conversely, co-incubation of this compound with H₂O₂ can increase cytotoxicity in certain cell lines. Furthermore, this compound has been observed to reduce superoxide (B77818) (O₂⁻) generation in vascular smooth muscle cells. These interactions with ROS underscore the complex and context-dependent reactivity of the species generated from this compound.
Reactivity with Oxygen (O₂) leading to Controversial Product Formation
The decomposition of this compound (sodium trioxodinitrate, Na₂N₂O₃) in aerobic aqueous solutions has been a subject of scientific discussion, particularly concerning the products formed from the reaction between its released species, nitroxyl (HNO), and molecular oxygen (O₂). The classical and most widely supported view is that this compound decomposes to yield nitrite (NO₂⁻) and HNO, with the subsequent reaction of HNO and O₂ producing peroxynitrite (ONOO⁻). researchgate.netnih.gov This perspective is bolstered by experimental evidence showing that the decomposition rate of this compound is the same under both 20% and 100% oxygen atmospheres. researchgate.net
An alternative hypothesis suggested a mechanism involving an initial electron transfer from the trioxodinitrate anion to O₂, followed by decomposition to NO₂⁻ and nitric oxide (NO). researchgate.net However, the observation that nitrite, which inhibits the decomposition by promoting the back reaction with HNO, is more effective in the absence of HNO scavengers lends strong support to the classical view that this compound primarily serves as a source of HNO. researchgate.netnih.gov The reaction between singlet nitroxyl (¹HNO) and triplet oxygen (³O₂) is spin-forbidden, which has contributed to the debate surrounding the reaction's products and mechanism. pnas.org Despite this, evidence points towards the formation of an oxidant capable of reacting with various substrates. frontiersin.orgresearchgate.net
Formation of Peroxynitrite (ONOO⁻) and its Characterization
The formation of peroxynitrite (ONOO⁻) from the reaction of this compound-derived species with oxygen is now well-supported by several lines of evidence. In aerated aqueous solutions at neutral pH, the decomposition of this compound generates an oxidant that reacts with probes like dihydrorhodamine 123 (DHR) and dichlorodihydrofluorescein (DCFH) to yield fluorescent products, mirroring the action of authentic peroxynitrite. frontiersin.orgresearchgate.net The yield of these fluorescent products is also similarly affected by the presence of CO₂, a known modulator of peroxynitrite-derived oxidations. frontiersin.org
More definitive confirmation comes from the use of boronate-based probes, which react with peroxynitrite to form specific, identifiable products, thus confirming ONOO⁻ as the product of the reaction between HNO and O₂ at neutral pH. frontiersin.org The kinetics of this reaction have been investigated using various techniques. Laser flash photolysis studies have been instrumental in elucidating the mechanism, suggesting that the process involves different spin states of the nitroxyl anion. pnas.orgfrontiersin.org
The key reactions and their determined rate constants are:
The reaction of the triplet azanone anion (³NO⁻) with triplet oxygen (³O₂) is spin-allowed and proceeds at a near-diffusion-controlled rate to form ONOO⁻. pnas.orgfrontiersin.org
The rate-determining step in some photochemical systems is proposed to be the deprotonation of ¹HNO in reaction with OH⁻. frontiersin.org
Under photolytic conditions, this compound can yield a mixture of products including ³NO⁻ and ¹HNO, with the subsequent rapid reaction of ³NO⁻ and O₂ generating peroxynitrite. frontiersin.org
| Reactants | Product | Second-Order Rate Constant (k) | pH / Conditions |
|---|---|---|---|
| ¹HNO + O₂ | ONOO⁻ | (1.8 ± 0.3) × 10⁴ M⁻¹s⁻¹ | 7.4 |
| ³NO⁻ + ³O₂ | ONOO⁻ | (2.7 ± 0.2) × 10⁹ M⁻¹s⁻¹ | Alkaline Solution |
Interaction with S-Nitrosoglutathione (GSNO)
The interaction between species derived from this compound and the endogenous S-nitrosothiol, S-nitrosoglutathione (GSNO), reveals distinct chemical pathways. Studies have examined the reaction of HNO generated from this compound with GSNO. frontiersin.org In certain biological contexts, the effects of this compound are not interchangeable with those of GSNO. For instance, in a study on the regulation of hypoxia-inducible factor-1 (HIF-1), the effects of the NO donor NOC-18 were mimicked by GSNO but not by this compound, indicating that nitroxyl (HNO) did not mediate this specific effect. nih.gov This suggests that HNO and NO (or its nitrosonium character from GSNO) trigger different signaling cascades. nih.gov Conversely, other research has shown that in the presence of glutathione (GSH), a precursor to GSNO, and superoxide dismutase (SOD), an NO-precursor molecule can lead to the formation of S-nitrosoglutathione. researchgate.net This highlights the complexity of the reactive nitrogen species network, where the local redox environment and the presence of other biomolecules dictate the ultimate reaction products. acs.org
Interaction with Hemoglobin and Associated Implications
The reaction of nitroxyl released from this compound with hemoglobin (Hb) is rapid and has significant biochemical consequences, particularly in the context of hemolysis, where cell-free hemoglobin is released into the plasma. nih.govresearchgate.net
Oxidation of Oxyhemoglobin to Methemoglobin
HN₂O₃⁻ → NO₂⁻ + HNO HNO + 2 HbFe(II)O₂ → 2 HbFe(III) + NO₃⁻ + HO₂⁻
The nitrite (NO₂⁻) that is co-released during the decomposition of this compound also oxidizes oxyhemoglobin to methemoglobin, although typically at a slower rate. nih.govdaneshyari.com However, studies have shown that HNO can accelerate the oxidation of oxyhemoglobin by nitrite, demonstrating a synergistic effect that must be considered in experimental systems using this compound. nih.govresearchgate.net
Conversion of Methemoglobin to Iron-Nitrosyl Hemoglobin
Following the initial oxidation of oxyhemoglobin, the resulting methemoglobin can undergo a further reaction with HNO. nih.govresearchgate.net This second step involves the conversion of the ferric methemoglobin into a more stable, less redox-active species: iron-nitrosyl hemoglobin (HbNO). nih.govresearchgate.netarchivog.com This process is a form of reductive nitrosylation. archivog.com The formation of this iron-nitrosyl complex has been confirmed using electron paramagnetic resonance (EPR) spectroscopy. nih.gov This conversion is considered beneficial as it may prevent the methemoglobin from participating in further injurious oxidative reactions. nih.govresearchgate.net
Preferential Reactivity with Cell-Free Hemoglobin
A crucial implication of the rapid reaction kinetics between HNO and hemoglobin is its preferential interaction with cell-free hemoglobin in the plasma versus hemoglobin encapsulated within red blood cells (RBCs). nih.govresearchgate.netnih.gov The diffusion of HNO into RBCs is a rate-limiting step, much like with nitric oxide. nih.gov Consequently, HNO reacts much more readily with the accessible cell-free hemoglobin. nih.govresearchgate.net
This preferential reactivity has been demonstrated experimentally under physiologically relevant conditions. nih.govresearchgate.net In a simulated sickle cell crisis scenario, this compound demonstrated a significant preference for reacting with extracellular hemoglobin. researchgate.net
| Hemoglobin Type | Percentage Converted by this compound (AS) | Experimental Conditions |
|---|---|---|
| Cell-Free Hemoglobin | 45 ± 12% | Simulated sickle cell crisis; reaction time of 6 minutes. |
| RBC Encapsulated Hemoglobin | 0.4 ± 0.3% |
This selective conversion of cell-free hemoglobin to non-NO-scavenging forms (methemoglobin and iron-nitrosyl hemoglobin) suggests that this compound or similar HNO donors could counteract the pathological nitric oxide scavenging that occurs during intravascular hemolysis. nih.govresearchgate.netresearchgate.net
Effects on DNA and Cellular Components
The decomposition of this compound (sodium trioxodinitrate) produces nitroxyl (HNO), a reactive nitrogen species with distinct chemical properties and biological effects. researchgate.net These effects extend to critical cellular macromolecules, including DNA and endogenous antioxidants like glutathione. The interaction of this compound-derived species with these components can lead to significant cellular alterations, including genotoxicity and changes in the intracellular redox environment.
Induction of Double-Stranded DNA Breaks
Research has demonstrated that this compound is capable of inducing double-stranded DNA breaks. nih.govnih.govrsc.org This genotoxic effect is a significant aspect of its cytotoxicity. nih.gov Studies using plasmid DNA have shown that incubation with this compound leads to a dose- and time-dependent increase in strand breakage. researchgate.netnih.gov
The mechanism behind this DNA damage is thought to involve the autoxidation of HNO, the primary species released by this compound. nih.gov The oxygen-dependent nature of this damage suggests that a product of the reaction between HNO and molecular oxygen is the ultimate DNA-cleaving agent. nih.govphysiology.org While the product of HNO autoxidation has some chemical similarities to peroxynitrite, its ability to induce double-strand breaks is a distinguishing feature, as peroxynitrite does not cause similar damage. researchgate.net It has been noted that millimolar concentrations of this compound are typically required to induce this level of DNA damage in cell cultures or with purified DNA. nih.gov
Base Oxidation
In addition to causing strand breaks, species derived from this compound can induce oxidation of DNA bases. nih.govnih.govscispace.com This form of DNA damage is another contributor to its cytotoxic profile. nih.gov A specific product of this oxidative process is 8-oxo-2'-deoxyguanosine (8-oxo-dG), which is formed when calf thymus DNA is incubated with this compound. nih.govresearchgate.net
The formation of oxidized bases is attributed to the generation of highly reactive species during the decomposition of this compound. Evidence suggests the involvement of hydroxyl radicals (HO•) in this process. nih.gov The reactions leading to base oxidation can be inhibited by hydroxyl radical scavengers, antioxidants, and metal chelators, which implies that the nitroxyl anion (NO⁻) released from this compound may be an endogenous source of hydroxyl radicals. nih.gov
Influence on Intracellular Glutathione Levels
Glutathione (GSH) is a major intracellular thiol and a primary target for electrophilic species like HNO. nih.gov The reaction between HNO and GSH is rapid and has significant implications for cellular redox balance. frontiersin.org this compound has been shown to consume cellular glutathione, which can enhance its cytotoxicity. rsc.orgnih.gov In fact, the depletion of GSH was an early indicator that it is a major biological target of HNO. nih.gov
The reaction between HNO and GSH can yield different products depending on the relative concentrations of the reactants. At low concentrations of both GSH and this compound (below 50 μM), glutathione sulfinamide (GS(O)NH₂) is the exclusive product. nih.gov This specific product has been proposed as a selective biomarker for the presence of HNO. nih.gov At higher concentrations of GSH, a mixture of GS(O)NH₂ and oxidized glutathione (GSSG) is formed. nih.gov The rate constant for the reaction of HNO with GSH is estimated to be in the range of 2 x 10⁶ M⁻¹s⁻¹. frontiersin.org This rapid reaction underscores the significant impact that this compound decomposition can have on intracellular glutathione levels.
Biological and Pharmacological Actions of Angeli S Salt Derived Nitroxyl Hno
Cardiovascular System Effects
The nitroxyl (B88944) (HNO) released from Angeli's salt exerts a range of significant effects on the cardiovascular system. These actions, distinct from its redox sibling nitric oxide (NO), have positioned HNO donors as potential therapeutic agents for various cardiovascular diseases, including heart failure and ischemic heart disease.
This compound, as an HNO donor, has demonstrated potent vasodilatory effects in both large conduit and smaller resistance arteries. ahajournals.org Studies have shown that it induces relaxation in isolated rat aortae, a model for conduit arteries. ahajournals.org Furthermore, its vasorelaxant properties extend to resistance arteries, which are crucial in regulating blood pressure and tissue perfusion. ahajournals.org In diabetic rat models, where vascular responsiveness to nitric oxide donors is often impaired (a condition known as NO resistance), the vasorelaxation effect of this compound in mesenteric arteries was not only preserved but augmented. nih.gov This suggests a potential therapeutic advantage of HNO donors in diabetic vasculopathy.
The vasodilatory action of HNO derived from this compound is mediated through both soluble guanylate cyclase (sGC)-dependent and -independent mechanisms. nih.govmonash.edunih.gov Like nitric oxide, HNO can stimulate sGC, leading to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn promotes vasorelaxation. ahajournals.orgpnas.org The sGC inhibitor, 1H- nih.govnih.govnih.govoxadiazolo[4,3-a]quinoxalin-1-one (ODQ), has been shown to impair the vasorelaxant responses to this compound, confirming the involvement of the sGC pathway. ahajournals.orgnih.govnih.govmonash.edunih.gov
However, the mechanisms of HNO-induced vasodilation are not solely reliant on sGC activation. Evidence suggests the existence of sGC-independent pathways. nih.govmonash.edunih.gov For instance, while ODQ can shift the dose-response curve for this compound-induced vasodilation, it does not completely abolish the effect, indicating a contribution from other mechanisms. nih.govmonash.edunih.gov One such proposed mechanism involves the activation of voltage-dependent K+ channels in resistance arteries. ahajournals.org
Table 1: Mechanistic Contributors to this compound-Induced Vasodilation
| Mechanism | Role in Vasodilation | Supporting Evidence |
|---|---|---|
| sGC-Dependent Pathway | Activation of soluble guanylate cyclase (sGC) leads to increased cyclic guanosine monophosphate (cGMP) levels, causing smooth muscle relaxation. | Inhibition by ODQ partially blocks the vasodilator effects of this compound. ahajournals.orgnih.govnih.govmonash.edunih.gov |
| sGC-Independent Pathway | Alternative mechanisms that contribute to vasodilation without involving the sGC-cGMP axis. | The vasodilator effects of this compound are not completely eliminated by sGC inhibitors. nih.govmonash.edunih.gov |
| Voltage-Dependent K+ Channel Activation | Proposed sGC-independent mechanism contributing to hyperpolarization and relaxation of vascular smooth muscle. | HNO activates voltage-dependent K+ channels in small resistance-like arteries. ahajournals.org |
This compound-derived HNO exhibits significant cardioprotective effects, particularly in the context of ischemia-reperfusion (I/R) injury. researchgate.net Ischemic preconditioning is a phenomenon where brief periods of ischemia protect the heart from subsequent, more prolonged ischemic insults. unito.itnih.govnih.govunito.it The mechanisms underlying this protection are complex, involving the activation of various signaling pathways. unito.itnih.govunito.it
In studies on isolated rat hearts subjected to I/R, this compound demonstrated a superior coronary vasodilator capacity compared to the nitric oxide donor diethylamine NONOate (DEA/NO). researchgate.net While the contractile response to this compound was reduced by I/R, its ability to increase coronary flow was preserved. researchgate.net In contrast, the vasodilatory effect of DEA/NO was significantly diminished after I/R. researchgate.net These findings suggest that HNO donors like this compound could be particularly beneficial in conditions of acute ischemia. nih.govahajournals.orgunimelb.edu.au
The positive inotropic (contractility-enhancing) and lusitropic (relaxation-enhancing) effects of HNO are also preserved in diabetic hearts, which often exhibit resistance to nitric oxide. nih.govahajournals.orgunimelb.edu.au This highlights the potential of HNO donors as a therapeutic strategy in cardiac emergencies such as acute heart failure, especially in diabetic patients. nih.govahajournals.orgunimelb.edu.au
A significant limitation of long-term therapy with organic nitrates, such as glyceryl trinitrate (GTN), is the development of tolerance, where the therapeutic effects diminish over time. In contrast, studies have shown that chronic administration of this compound does not lead to the development of tolerance. nih.gov
In a comparative study, a 3-day infusion of GTN in rats resulted in a blunted depressor response to subsequent GTN administration, indicating tolerance. nih.gov However, a similar infusion of this compound did not alter the subsequent depressor responses. nih.gov Furthermore, in isolated aortic rings, pre-treatment with GTN induced a significant decrease in sensitivity to subsequent GTN application, a hallmark of in vitro tolerance. ahajournals.org Conversely, pre-treatment with this compound did not affect its own vasorelaxant effects. ahajournals.org This lack of tolerance development with this compound suggests a significant therapeutic advantage over traditional nitric oxide donors for the long-term management of cardiovascular conditions. ahajournals.orgnih.gov
Table 2: Comparison of Tolerance Development between this compound and Glyceryl Trinitrate (GTN)
| Compound | Tolerance Development (In Vivo) | Tolerance Development (In Vitro) | Cross-Tolerance to GTN |
|---|---|---|---|
| This compound | No significant change in depressor response after 3-day infusion. nih.gov | No alteration in vasorelaxation after pre-treatment. ahajournals.org | Does not induce cross-tolerance to GTN. ahajournals.org |
| Glyceryl Trinitrate (GTN) | Significantly blunted depressor response after 3-day infusion. nih.gov | 4- to 48-fold decrease in sensitivity after 60-minute pre-treatment. ahajournals.org | Not applicable. |
Intravascular hemolysis, the breakdown of red blood cells in the circulation, releases cell-free hemoglobin into the plasma. nih.gov This cell-free hemoglobin is a potent scavenger of nitric oxide, leading to endothelial dysfunction and vasoconstriction. nih.govresearchgate.net this compound has been shown to counteract the pathological effects associated with hemolysis. nih.gov
The nitroxyl released from this compound preferentially reacts with cell-free oxyhemoglobin, converting it to methemoglobin. researchgate.netnih.gov Methemoglobin does not scavenge nitric oxide, thereby preserving NO bioavailability. researchgate.netnih.gov In a canine model, the infusion of cell-free hemoglobin alone led to significant increases in mean arterial pressure and systemic vascular resistance. nih.gov Co-infusion of this compound with cell-free hemoglobin reversed these effects. nih.gov Furthermore, in vitro studies have demonstrated that this compound can reduce platelet activation in whole blood. nih.gov These findings suggest that compounds like this compound could be a viable therapeutic strategy to mitigate the negative vasoconstrictive consequences of hemolytic conditions. nih.govresearchgate.net
Neurological System Effects
The effects of nitroxyl derived from this compound on the neurological system are an emerging area of research. Studies have indicated that HNO can influence neuronal activity. In models of headache generation, this compound applied to meningeal afferents caused a brief, vigorous increase in neuronal activity, which was followed by a longer-lasting period of deactivation and desensitization. mdpi.com
Furthermore, research into neuropathic pain has shown that this compound can produce analgesic effects. nih.gov In a mouse model of chronic constriction injury-induced neuropathic pain, acute administration of this compound reduced mechanical hyperalgesia. nih.gov This analgesic effect is thought to be mediated through the activation of the cGMP/PKG/ATP-sensitive potassium channel signaling pathway. nih.gov Chronic treatment with this compound was also found to diminish both mechanical and thermal hyperalgesia, an effect associated with the reduced activation of spinal cord microglia and astrocytes and a decrease in the expression of pro-inflammatory cytokines. nih.gov These findings suggest that nitroxyl donors may hold promise as a therapeutic approach for managing chronic neuropathic pain. nih.gov
Neurotoxic Potential of this compound-Derived Nitroxyl
The nitroxyl anion (HNO/NO⁻), released from this compound, exhibits pro-oxidative properties that can lead to neurotoxicity, particularly in dopaminergic neurons. tandfonline.com In vitro studies have demonstrated that this compound can generate a significant amount of hydroxylating species in a concentration-dependent manner. tandfonline.com It has also been shown to increase lipid peroxidation in brain homogenates at lower concentrations, although this effect is inhibited at higher concentrations. tandfonline.com
The neurotoxic effects are not believed to be primarily caused by lipid peroxidation. tandfonline.com Instead, the evidence supports a hypothesis where species derived from this compound oxidize critical thiol groups, potentially leading to protein oxidation and dysfunction, which in turn results in neurotoxicity. tandfonline.com This pro-oxidative action can be suppressed by copper (II), which converts the nitroxyl anion to nitric oxide, and by the potent nitroxyl anion scavenger, glutathione (B108866). tandfonline.com
In vivo studies involving the intranigral infusion of this compound in rats have shown a dose-dependent decrease in striatal dopamine, indicating neurotoxicity to the nigrostriatal dopaminergic system. tandfonline.com This effect was confirmed by a decrease in tyrosine hydroxylase-positive neurons in the substantia nigra. tandfonline.com Notably, a close structural analog of this compound, sulphononoate, did not produce similar neurotoxic effects. tandfonline.com
| Parameter | Observation | Reference |
|---|---|---|
| Striatal Dopamine Levels | Dose-dependent decrease seven days after intranigral infusion. | tandfonline.com |
| Tyrosine Hydroxylase Positive Neurons | Decrease observed in the substantia nigra. | tandfonline.com |
Activation and Deactivation of Meningeal Afferents
Nitroxyl derived from this compound has a distinct dual effect on primary meningeal afferents. mdpi.comnih.gov Studies involving single-fiber recordings from mouse half-skull preparations have shown that this compound solution (300 µM) induces a short-lasting, vigorous increase in the neuronal activity of these afferents. mdpi.comnih.gov This initial activation is followed by a prolonged period of deactivation and desensitization. mdpi.comnih.gov
This biphasic response suggests that different mechanisms are responsible for the initial activation and the subsequent long-lasting depression of activity and sensitivity. mdpi.comnih.gov The initial vigorous activation is capable of eliciting propagated action potentials in murine primary meningeal afferents. mdpi.comnih.gov However, this is followed by a sustained inactivation that can completely silence the primary afferents. nih.gov
Role of TRPA1 Activation
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel has been investigated as a potential mediator of the effects of nitroxyl on meningeal afferents. mdpi.comnih.gov Nitroxyl is known to activate TRPA1 receptors, likely through interaction with intracellular cysteine residues, leading to the release of the vasodilator neuropeptide Calcitonin Gene-Related Peptide (CGRP) and an increase in meningeal blood flow. nih.govnih.gov
However, research indicates that the activation of primary meningeal afferents by this compound is not solely dependent on TRPA1 channels. mdpi.comnih.gov In studies using TRPA1 knockout mice, the short-lasting activation and subsequent deactivation of meningeal afferents were still observed, and were even more pronounced in TRPA1/TRPV1 double-knockout mice compared to wild-type mice. mdpi.comnih.gov This suggests that while nitroxyl can activate TRPA1, other mechanisms are primarily responsible for the initial vigorous neuronal firing. mdpi.comnih.gov Furthermore, there is evidence to suggest that TRPA1 activation by nitroxyl may have a predominantly inactivating or inhibitory function within the nociceptive trigeminal system. mdpi.comnih.gov
| Genotype | Response to this compound (300 µM) | Reference |
|---|---|---|
| Wild-Type | Short-lasting vigorous increase in neuronal activity, followed by deactivation and desensitization. | mdpi.com |
| TRPA1 Knockout | Similar effects to wild-type. | mdpi.comnih.gov |
| TRPA1/TRPV1 Double-Knockout | Effects were even more pronounced than in wild-type mice. | mdpi.comnih.gov |
Effects on Cellular Processes and Signaling Pathways
Activation of K+ Channels (Basolateral and Voltage-Dependent)
The long-lasting inactivation of meningeal afferents following the initial activation by this compound may be explained by the activation of potassium (K+) channels, which would lead to hyperpolarization. mdpi.comnih.gov Nitroxyl formed from this compound has been shown to activate basolateral K+ channels in the submucosa of the colon and ileum. mdpi.comnih.govresearchgate.net
Similar mechanisms involving the activation of voltage-dependent K+ channels and ATP-sensitive K+ (KATP) channels in smooth arterial muscle have also been described. mdpi.comnih.gov The activation of K+ channels is a plausible mechanism for the observed long-lasting inactivation phase after the application of this compound. mdpi.com However, the activation of any type of K+ channel does not account for the initial short-lasting activation, which is likely caused by a different mechanism, possibly a direct action on voltage-dependent excitatory channels. mdpi.comnih.gov
Modulation of Na+-K+-ATPase Activity
In addition to its effects on K+ channels, nitroxyl derived from this compound has been demonstrated to activate the Na+-K+-ATPase pump. mdpi.comnih.govresearchgate.net This action has been observed in the submucosa of the colon and ileum. mdpi.comnih.gov The activation of this ion pump contributes to changes in cellular ion gradients and membrane potential.
Involvement in cGMP Signaling Pathways
The effects of this compound are often mediated through the soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway. mdpi.comnih.gov The activation of basolateral K+ channels and Na+-K+-ATPase by nitroxyl is thought to occur via this sGC-cGMP pathway. mdpi.comnih.govresearchgate.net
Furthermore, the antinociceptive (pain-reducing) effects of this compound have been shown to depend on the activation of the cGMP/Protein Kinase G (PKG)/ATP-sensitive K+ channel signaling pathway. nih.govnih.govnih.gov Studies have demonstrated that inhibitors of soluble guanylate cyclase (like ODQ) and inhibitors of PKG (like KT5823) can prevent the analgesic effects of this compound. nih.govnih.gov This indicates that the activation of this signaling cascade is a crucial component of the biological actions of nitroxyl derived from this compound. nih.govnih.govnih.gov Interestingly, while some nitric oxide (NO) donors increase plasma cGMP levels, this compound has been shown not to affect plasma cGMP, suggesting distinct signaling pathways for HNO and NO in certain contexts. pnas.org
| Molecule/Pathway | Role in this compound/HNO Action | Reference |
|---|---|---|
| Basolateral K+ Channels | Activated by HNO, leading to hyperpolarization. | mdpi.comnih.gov |
| Voltage-Dependent K+ Channels | Implicated in HNO-induced hyperpolarization. | mdpi.comnih.gov |
| Na+-K+-ATPase | Activated by HNO. | mdpi.comnih.gov |
| sGC-cGMP Pathway | Mediates the activation of K+ channels and Na+-K+-ATPase. | mdpi.comnih.govresearchgate.net |
| cGMP/PKG/KATP Channel Pathway | Crucial for the antinociceptive effects of this compound. | nih.govnih.govnih.gov |
Impact on Cellular Oxidative Modification of Proteins and Lipids
Nitroxyl (HNO), the species released from this compound, exhibits significant reactivity towards biological molecules, leading to various oxidative modifications of proteins and lipids. A primary target for HNO is the thiol group found in cysteine residues of proteins. mdpi.comnih.gov The interaction between HNO and these thiol groups can result in the formation of S-nitrosothiols, a key post-translational modification. nih.gov This S-nitrosylation can alter protein structure and function, representing a critical mechanism in cellular signaling.
The effects of HNO are not solely damaging; it can also exhibit antioxidant properties. For instance, nitroxyl derived from this compound can reduce the levels of non-enzymatic glycation of hemoglobin. researchgate.net It achieves this by nitrosylating oxidized hemoglobin and directly reducing the ferryl form of the globin, which in turn decreases the propagation of radicals. researchgate.net By preventing the formation of oxoferryl forms of hemoproteins, which are potent prooxidants, HNO demonstrates a protective, antioxidant effect on blood components. researchgate.net
However, the concentration of HNO is a critical factor in its biological outcome. At high concentrations (2–5 mM), HNO can induce cytotoxicity by depleting glutathione and causing oxidative protein damage, which can lead to DNA strand breaks. nih.gov
Reactive lipid species, such as 4-hydroxynonenal, are formed from the oxidation of polyunsaturated lipids. frontiersin.org These electrophilic molecules can react with cellular nucleophiles, including specific amino acid side chains on proteins, leading to further cellular modifications. frontiersin.org
Table 1: Effects of this compound-Derived HNO on Protein Modification
| Biological Molecule | Modification | Consequence |
|---|---|---|
| Protein Thiols (Cysteine) | S-nitrosylation | Altered protein function, cellular signaling |
| Oxidized Hemoglobin | Nitrosylation and Reduction | Antioxidant effect, decreased glycation researchgate.net |
| General Proteins (High Conc.) | Oxidative Damage | Cytotoxicity, DNA damage nih.gov |
Immunological and Inflammatory Responses
This compound, through the release of nitroxyl, demonstrates significant anti-inflammatory and immunomodulatory effects. It has been shown to inhibit inflammatory hyperalgesia, which is heightened sensitivity to pain at an injury site. nih.govnih.gov This effect is achieved, in part, by reducing the production of key inflammatory mediators. nih.gov this compound can inhibit the production of cytokines like tumor necrosis factor-α (TNFα) and interleukin-1β (IL-1β), which are central to the inflammatory cascade. nih.govnih.gov
The anti-inflammatory action of HNO is also mediated by its influence on specific signaling pathways. The analgesic effect of this compound involves the activation of the cGMP/PKG/ATP-sensitive K+ channel signaling pathway. nih.govnih.gov This pathway plays a crucial role in modulating cellular responses and reducing nociceptive signaling.
The therapeutic potential of these anti-inflammatory properties has been observed in preclinical models. In a mouse model of septic arthritis induced by Staphylococcus aureus, treatment with this compound led to a reduction in the bacterial load in the synovial tissue. arizona.edu Furthermore, it helped to inhibit the broader systemic inflammatory response, as evidenced by lower leukocyte counts in the lungs and reduced levels of systemic proinflammatory cytokines. arizona.edu
Table 3: Summary of Immunological and Inflammatory Effects of this compound
| Effect | Mechanism | Model System |
|---|---|---|
| Inhibition of Inflammatory Hyperalgesia | Reduced production of TNFα and IL-1β nih.govnih.gov | Rat models of inflammation nih.govnih.gov |
| Analgesia | Activation of the cGMP/PKG/ATP-sensitive K+ channel pathway nih.govnih.gov | Rat models of inflammation nih.govnih.gov |
| Amelioration of Septic Arthritis | Decreased bacterial load, reduced systemic inflammation arizona.edu | Mouse model of S. aureus-induced septic arthritis arizona.edu |
Development and Evaluation of Angeli S Salt Analogues and Alternative Hno Donors
Comparison with Other HNO Donors (e.g., Piloty's Acid, NONOates)
In the quest for better HNO-releasing agents, researchers have extensively studied other classes of compounds, most notably Piloty's acid and its derivatives, and diazeniumdiolates (NONOates).
Piloty's Acid (PhSO₂NHOH) : First reported in 1896, Piloty's acid is another classical HNO donor. rsc.org
Release Mechanism and Rate : It decomposes to release HNO and phenyl sulfinic acid. mdpi.com However, its decomposition at neutral pH is extremely slow (t½ ≈ 5,500 minutes). caymanchem.comcaymanchem.com The release rate is highly pH-dependent, becoming more effective in basic conditions. researchgate.netcaymanchem.comcaymanchem.com
Product Specificity : A major drawback is its susceptibility to oxidation under aerobic conditions at neutral pH, which leads to the formation of NO rather than HNO, severely limiting its utility as a specific HNO donor in physiological settings. nih.govresearchgate.net
Suitability : Due to its slow decay at neutral pH and potential to form NO, Angeli's salt is often considered a more suitable donor for many biological applications where rapid, specific HNO release is required. ingentaconnect.com
Diazeniumdiolates (NONOates) : This class of compounds, characterized by the [N(O)NO]⁻ functional group, offers greater synthetic versatility.
Primary Amine NONOates (e.g., IPA/NO) : Compounds like isopropylamine (B41738) diazeniumdiolate (IPA/NO) can release both HNO and NO, with the ratio of products being pH-dependent. researchgate.netresearcher.life At neutral pH, IPA/NO acts as a source of both gases, but at or above pH 8, it functions primarily as an HNO donor, with properties comparable to this compound. physiology.orgresearcher.life Below pH 3, it generates only NO. researchgate.net
Advantages over this compound : Unlike this compound, the NONOate platform is amenable to derivatization. nih.govacs.org This allows for the creation of prodrugs with modified stability and release kinetics, providing a pathway to rational drug design and targeted delivery. nih.gov
| Characteristic | This compound | Piloty's Acid | Primary Amine NONOates (e.g., IPA/NO) |
|---|---|---|---|
| Primary Product(s) at pH 7.4 | HNO, Nitrite (B80452) (NO₂⁻) nih.gov | HNO (very slow), NO (aerobic) nih.govresearchgate.net | HNO and NO researchgate.net |
| Half-life at pH 7.4, 37°C | ~2.3 minutes nih.govcaymanchem.com | Very long (~5,500 minutes) caymanchem.comcaymanchem.com | ~2.3 minutes acs.org |
| Key Limitation(s) | Nitrite byproduct, short half-life, difficult to derivatize researchgate.netnih.gov | Very slow release at neutral pH, forms NO aerobically nih.govingentaconnect.com | Co-release of NO, potential for N-nitrosamine byproduct researchgate.net |
| Amenability to Derivatization | Poor/Unsuccessful nih.govacs.org | Good mdpi.comresearchgate.netrsc.org | Good nih.govacs.org |
Strategies for Controlled HNO Release
To overcome the limitations of spontaneous donors like this compound, various strategies have been developed to achieve spatiotemporal control over HNO release. These approaches are critical for targeting specific biological sites and for studying the effects of sustained HNO delivery.
Prodrug and Pro-donor Approaches : A key strategy involves converting HNO donors into more stable, inactive forms (prodrugs) that release the active donor or HNO itself upon a specific trigger.
Hydrolysis-activated Prodrugs : Acetoxymethylation of IPA/NO creates a more stable derivative (IPA/NO-AcOM) with a significantly longer half-life (t½ = 41 min). acs.orgnih.gov This compound can undergo spontaneous hydrolysis to release HNO, offering a more prolonged exposure profile compared to this compound. nih.gov
Enzyme-activated Donors : This "smart" release strategy designs donors that are activated by enzymes overexpressed in specific tissues or cellular states. This allows for site-selective HNO generation. iiserpune.ac.in Examples include donors activated by:
Esterases : N,N,O-protected hydroxylamines and O-acylated Piloty's acid derivatives can be designed to release HNO following ester hydrolysis. researchgate.netiiserpune.ac.in
β-Galactosidase : Donors functionalized with a β-galactose moiety can selectively release HNO in senescent cells, which are known to overexpress this enzyme. rsc.orgrsc.org This provides a tool to study redox signaling in the context of aging. rsc.org
Photoactivatable Donors ("Caged" Compounds) : For precise spatial and temporal control, photolabile protecting groups can be attached to an HNO donor. rsc.org Derivatives of Piloty's acid have been "caged" with phototriggers, remaining stable and inactive in the dark but releasing HNO upon irradiation with light of a specific wavelength. researchgate.netrsc.org This allows researchers to initiate HNO release at a desired time and location, including within living cells. rsc.org
Redox-Triggered Release : Another advanced strategy involves designing donors that respond to the local redox environment. Derivatives of Piloty's acid have been synthesized with redox-active groups (e.g., nitro, azide, or boronate ester groups) that, upon reduction or oxidation, trigger a decomposition cascade that liberates HNO. mdpi.com This approach holds promise for probing the interplay between HNO and other redox-active signaling molecules like H₂S or H₂O₂. mdpi.com
Macromolecular Donors : To achieve very slow and sustained HNO release, donors can be incorporated into polymers. A polymeric version of Piloty's acid has been created where the release rate can be tuned by altering the polymer's block structure. rsc.orgnsf.gov This method extends the release profile significantly, which is useful for studying the long-term biological effects of HNO. rsc.org
Challenges in Derivatization and Modification for Medicinal Chemistry
The translation of HNO donors from laboratory tools to therapeutic agents requires extensive medicinal chemistry efforts to optimize their properties. However, the chemical nature of this compound presents significant hurdles to its modification.
The primary challenge lies in the inherent instability and ionic character of the trioxodinitrate (N₂O₃²⁻) anion. nih.govresearchgate.net Numerous attempts to alkylate or otherwise derivatize this compound to create more stable, purifiable, and tunable prodrugs have been met with failure. nih.govacs.org This synthetic intractability is a major reason why the focus of medicinal chemistry has shifted towards alternative scaffolds. researchgate.net
In contrast, platforms based on Piloty's acid and NONOates are far more amenable to chemical modification. nih.govresearchgate.netacs.org
Piloty's acid derivatives can be readily synthesized with various functional groups, enabling the development of prodrugs activated by enzymes or light. mdpi.comresearchgate.netrsc.org
NONOates can be converted from salts into stable, neutral, and purifiable O-alkylated prodrugs. nih.govnih.gov This allows for the systematic modification of the molecule to fine-tune its release rate, solubility, and delivery mechanism, which are critical steps in drug development. nih.govacs.org
Therefore, while this compound remains a valuable tool for basic research due to its relatively clean and rapid generation of HNO, its poor suitability for chemical modification makes it an unattractive starting point for developing clinically viable drugs. The future of HNO-based therapeutics likely resides in the continued development and refinement of more versatile donor systems like NONOates and other triggerable pro-donors. researchgate.netresearchgate.net
Advanced Research Applications and Methodological Considerations
Use in Controlled Release Studies for HNO and NO
Angeli's salt (sodium trioxodinitrate, Na₂N₂O₃) is a cornerstone compound in the study of nitroxyl (B88944) (HNO) due to its capacity to release HNO in a controlled manner under physiological conditions. helsinki.fi The decomposition of this compound is highly dependent on pH, a characteristic that researchers exploit for controlled release studies of both HNO and nitric oxide (NO). acs.orgresearchgate.net
Under neutral or alkaline solutions (pH > 7), this compound is relatively stable. caymanchem.com However, upon protonation in neutral or acidic solutions, it undergoes decomposition. mdpi.com In the physiological pH range of 4 to 8, the decomposition follows first-order kinetics and is pH-independent, releasing HNO and nitrite (B80452) (NO₂⁻). nih.govd-nb.info At 37°C and pH 7.4, the half-life of this compound is approximately 2.3 minutes. caymanchem.com This predictable decomposition rate allows it to be used as a reliable source of a controlled flux of HNO for experimental purposes. helsinki.finih.gov
Conversely, as the pH drops, the decomposition pathway shifts. A transition from an HNO donor to an NO donor occurs abruptly at around pH 3. acs.orgresearchgate.net Below pH 5, NO becomes the primary species released. acs.orgresearchgate.net This pH-dependent variability allows researchers to use the same parent compound to study the distinct effects of two different nitrogen oxides simply by adjusting the acidity of the medium. acs.org This feature is particularly useful for comparative studies aiming to delineate the specific biological roles of HNO versus NO. acs.orgresearchgate.net
However, the utility of this compound is tempered by its short half-life under physiological conditions, which can be a limitation for studies requiring chronic exposure to HNO. nih.gov Furthermore, its decomposition also yields nitrite, a molecule with its own distinct biological activities, which must be accounted for in experimental designs. researchgate.netnih.gov
A comparative look at the pH-dependent release from this compound and another donor, IPA/NO, highlights this controlled release mechanism.
| Compound | pH Range | Primary Product | Secondary Product(s) |
|---|---|---|---|
| This compound | 4.0 - 8.0 | HNO | Nitrite |
| This compound | < 3.0 | NO | - |
| IPA/NO | ≥ 8.0 | HNO | - |
| IPA/NO | Intermediate | HNO and NO | - |
| IPA/NO | < 5.0 | NO | - |
Methodologies for Discriminating Nitroxyl from Nitric Oxide in Biological Systems
The distinct, yet sometimes overlapping, biological effects of nitroxyl (HNO) and nitric oxide (NO) necessitate analytical methods capable of selectively detecting and discriminating between these two redox siblings. pnas.org Given HNO's high reactivity and transient nature, a variety of direct and indirect methods have been developed. rsc.orgscispace.comrsc.org
Trapping and Chromatographic Methods: A common strategy involves trapping HNO with specific reagents to form a stable product that can be quantified.
Thiol Trapping: HNO reacts readily with thiols like glutathione (B108866) (GSH). researchgate.net This reaction can produce a sulfinamide adduct [GS(O)NH₂], which is a stable marker for HNO. scispace.com High-performance liquid chromatography (HPLC) techniques can then be used to identify and quantify this specific product, providing evidence of HNO presence. researchgate.netscispace.com This method helps distinguish HNO from NO, which has different reactivity with thiols. researchgate.net
Phosphine (B1218219) Trapping: Water-soluble phosphines react with HNO to form aza-ylides. scispace.comcapes.gov.br These products are stable and can be detected using techniques like ³¹P NMR or quantified via HPLC, offering a powerful and selective way to trap and measure HNO in biological samples. scispace.comcapes.gov.br
Spectroscopic and Spectrofluorometric Methods:
Heme Proteins: The reaction of HNO with ferric heme proteins, such as metmyoglobin (metMb), results in the formation of a ferrous-nitrosyl complex (MbNO). nih.gov This product has a distinct signature that can be detected by UV-Vis or electron paramagnetic resonance (EPR) spectroscopy. researchgate.netnih.gov While NO also interacts with heme proteins, the specific reductive nitrosylation pathway is characteristic of HNO.
Fluorescent Probes: Significant progress has been made in developing fluorescent probes that are highly selective for HNO over NO and other reactive nitrogen species. nih.govnih.gov These probes are often based on:
Copper-based sensors: These probes utilize the specific reactivity of HNO with copper complexes to trigger a fluorescent "turn-on" response. nih.govnih.gov
Phosphine-based probes: Similar to the trapping agents, these probes incorporate a phosphine group that reacts with HNO, leading to a change in fluorescence. nih.govnih.gov
Electrochemical and Chemiluminescence Methods:
Electrochemical Sensors: Specific electrodes have been developed that can directly detect HNO, offering real-time measurement capabilities. rsc.org
Chemiluminescence: This highly sensitive technique can be adapted to quantify HNO. One approach involves the oxidation of HNO to NO, which is then detected via its reaction with ozone. researchgate.net More recently, chemiluminescent probes have been designed to react directly with HNO, offering high sensitivity and real-time monitoring in living cells. nih.gov For instance, the probe HNOCL-1 reacts with HNO via a phosphine group to generate a light-emitting product, allowing for the detection of nanomolar concentrations of the HNO donor. nih.gov
These diverse methodologies provide researchers with a toolkit to selectively investigate the unique chemical biology of HNO, allowing for its differentiation from NO in complex biological environments. rsc.orgrsc.org
| Methodology | Principle | Detection Technique | Selectivity Basis |
|---|---|---|---|
| Thiol Trapping | Reaction of HNO with thiols (e.g., GSH) to form a stable sulfinamide. | HPLC | Formation of a unique HNO-thiol adduct. researchgate.netscispace.com |
| Phosphine Trapping | Reaction of HNO with phosphines to form stable aza-ylides. | ³¹P NMR, HPLC | Specific Staudinger ligation of HNO. scispace.comcapes.gov.br |
| Heme Protein Reaction | Reductive nitrosylation of ferric heme proteins (e.g., metmyoglobin). | UV-Vis, EPR Spectroscopy | Characteristic reaction pathway of HNO with ferric centers. nih.gov |
| Fluorescent Probes | HNO-specific chemical reaction (e.g., with Cu²⁺ or phosphine centers) triggers fluorescence. | Fluorometry, Microscopy | Designed chemical specificity of the probe's trigger group. nih.govnih.gov |
| Chemiluminescence | Direct reaction with a specific probe or oxidation to NO for detection. | Luminometry | High signal-to-noise from light-emitting reaction. researchgate.netnih.gov |
In Vitro and In Vivo Models for Studying this compound Effects
The biological effects of HNO released from this compound have been investigated across a range of experimental models, from isolated tissues to whole organisms.
In Vitro Models:
Isolated Blood Vessels: Rat isolated aortae are a common model to study vasorelaxation. ahajournals.org These experiments have shown that this compound induces vessel relaxation, and this effect can be attenuated by HNO scavengers like L-cysteine, confirming the role of HNO. ahajournals.org Such models are crucial for comparing the vascular effects and tolerance development of HNO donors versus NO donors. ahajournals.org
Neuronal Preparations: To study the effects on the nervous system, researchers have used in vitro preparations such as the hemisected mouse skull to record activity from primary meningeal afferents. mdpi.comnih.govresearchgate.netresearchgate.net In this model, this compound was shown to cause a brief, strong activation followed by a prolonged period of deactivation, providing insights into its potential role in headache generation. mdpi.comnih.gov Cultured myenteric neurons isolated from the rat ileum have also been used to measure changes in intracellular calcium and membrane potential in response to HNO. scispace.com
Cell Culture Systems: Various cell lines, such as human melanoma cells (M14), are used to investigate the effects of this compound on cell viability, membrane integrity, and apoptosis. researcher.life Calcium imaging in cultured dorsal root ganglion neurons has been employed to demonstrate the activation of specific ion channels like TRPA1 by HNO. mdpi.com
Isolated Blood Components: Studies using plasma hemoglobin have been instrumental in examining the reaction kinetics between HNO and hemoglobin, demonstrating the rapid formation of methemoglobin. nih.gov
In Vivo Models:
Rodent Models: Rats and mice are extensively used to study the systemic and localized effects of this compound.
Cardiovascular Studies: Chronic subcutaneous infusion of this compound in Wistar-Kyoto rats has been used to demonstrate that, unlike some NO donors, it does not lead to the development of tolerance. researcher.life
Neurological Studies: Direct infusion of this compound into the rat central nervous system has been employed to assess its neurotoxic potential. helsinki.fi In models of headache, this compound has been applied directly to the exposed dura mater in anesthetized rats to record the activity of spinal trigeminal neurons. mdpi.comnih.gov Animal models of pain, such as the writhing response test, have also been used to show the antinociceptive effects of this compound. researchgate.net
Genetic Knockout Models: Mice with genetically deleted receptors, such as TRPA1 or TRPV1 knockout mice, are invaluable for determining the specific molecular targets of HNO. mdpi.comnih.gov Studies using these animals have helped clarify the role of the TRPA1 channel in mediating the effects of HNO released from this compound in the trigeminal system. mdpi.com
Canine Models: Infusion of this compound into normal dogs has provided crucial evidence for the distinct signaling pathways of HNO and NO in vivo. pnas.org These studies showed that HNO, but not NO donors, elevated plasma levels of calcitonin gene-related peptide (CGRP), whereas NO donors, but not HNO, increased plasma cGMP, highlighting mutually exclusive signaling pathways in the cardiovascular system. pnas.org
Challenges in Estimating Exact HNO Concentrations in Solution
Accurately determining the concentration of HNO in a solution, even when using a well-characterized donor like this compound, is a significant analytical challenge. nih.gov This difficulty stems primarily from the intrinsic chemical properties of HNO and the nature of its release from donor compounds.
The foremost challenge is the high reactivity and short lifetime of HNO. nih.govscispace.comresearchgate.net In aqueous solution, HNO is not stable and undergoes several rapid reactions:
Dimerization: HNO rapidly dimerizes to form hyponitrous acid (H₂N₂O₂), which then dehydrates to nitrous oxide (N₂O) and water. nih.govd-nb.info This second-order reaction is highly efficient, especially at higher concentrations, making it difficult for HNO to accumulate. researchgate.net
Reaction with Oxygen: In aerobic solutions, HNO reacts with molecular oxygen. frontiersin.orgsemanticscholar.org This reaction can lead to the formation of peroxynitrite, an oxidant with its own potent biological effects, further complicating the interpretation of experimental results. frontiersin.orgresearchgate.net
Reaction with Scavengers: HNO is readily scavenged by numerous biological molecules, most notably thiols. d-nb.info The high concentration of thiols like glutathione in biological systems means that released HNO is often trapped before it can reach its intended target or be measured. nih.gov
Another complication arises from the decomposition of this compound itself. The decomposition releases HNO and an equimolar amount of nitrite (NO₂⁻). nih.govresearchgate.net Nitrite can interfere with certain detection methods and also has its own pharmacological effects. researchgate.netnih.gov Furthermore, nitrite can react with HNO in a reverse reaction, which can inhibit the decomposition of this compound and affect the net yield of HNO. frontiersin.orgresearchgate.net
These factors combined make it difficult to know the precise, instantaneous concentration of free HNO available in the solution at any given time. While the initial flux of HNO from this compound can be calculated from its decomposition rate, the actual steady-state concentration is a complex function of its release rate and its rapid consumption by multiple competing reaction pathways. nih.gov This uncertainty poses a limitation for quantitative pharmacological and biological studies. researchgate.net
Future Research Directions and Therapeutic Implications
Elucidating Remaining Controversies in Decomposition Pathways
The precise mechanism by which Angeli's salt decomposes under physiological conditions to release HNO is fundamental to understanding its biological activity, yet it remains a subject of scientific debate. researchgate.netnih.gov The classical view posits that this compound decomposes to yield nitrite (B80452) (NO₂⁻) and HNO/NO⁻. nih.govresearchgate.net In the presence of oxygen, the liberated HNO is thought to react rapidly to form peroxynitrite (ONOO⁻), a potent biological oxidizing and nitrating agent. nih.govfrontiersin.org
However, an alternative pathway has been proposed, involving an initial electron transfer to molecular oxygen, followed by decomposition to nitrite and nitric oxide (NO•). nih.govresearchgate.net Several lines of research now lend strong support to the classical mechanism. Studies have demonstrated that the decomposition rate of this compound is the same under both 20% and 100% oxygen, which contradicts the oxygen-dependent alternative pathway. nih.gov Furthermore, the decomposition is inhibited by nitrite, which favors the reverse reaction and is more effective when agents that scavenge HNO are absent. nih.govresearchgate.net Despite this evidence, some controversies persist, particularly regarding the conditions under which different products might be favored and the full range of reactive species generated during decomposition in complex biological media. researchgate.net
| Decomposition Pathway | Proposed Mechanism | Key Supporting Evidence |
| Classical Pathway | Direct decomposition to HNO/NO⁻ and NO₂⁻. HNO then reacts with O₂ to form ONOO⁻. nih.gov | Decomposition rate is independent of O₂ concentration. nih.gov Nitrite inhibits the decomposition by favoring the back reaction. nih.govresearchgate.net |
| Alternative Pathway | Electron transfer to O₂ followed by decomposition to NO• and NO₂⁻. researchgate.net | This pathway is less supported by recent experimental data. |
Further Understanding of HNO Reactivity in Complex Biological Environments
HNO is a highly reactive electrophilic species with a distinct chemical profile compared to its redox sibling, nitric oxide. frontiersin.orgpnas.org A critical area of ongoing research is to fully map its reactivity within the intricate and heterogeneous environment of a living system. It is known that HNO reacts preferentially with "soft" nucleophiles, such as thiols and amines, while being relatively inert towards "hard" nucleophiles like water and other oxygen-based molecules. pnas.orgnih.govnih.gov
The interaction with thiols is particularly significant and is thought to underpin much of HNO's biological activity. nih.gov HNO reacts readily with thiols to yield N-hydroxysulfenamide intermediates. pnas.org The high concentration of thiols in biological systems, such as glutathione (B108866) (GSH) in cells and cysteine residues in proteins like albumin, makes them primary targets for HNO. frontiersin.org The reaction rate with the thiolate anion (RS⁻) is significantly faster than with the protonated thiol (RSH). frontiersin.org However, the biological environment is far more complex than simple aqueous solutions. Understanding how factors like protein scaffolding, localized pH changes, and the presence of other reactive species influence HNO's choice of targets and reaction products is a key challenge for future studies. For instance, while reactions with thiols can lead to disulfides or sulfinamides, interactions with selenols under similar conditions exclusively yield diselenides, highlighting the nuanced reactivity of HNO. nih.gov
| Biological Target | Type of Nucleophile | Reactivity with HNO | Resulting Product (Example) |
| Thiols (e.g., Cysteine, Glutathione) | Soft | Highly Favorable pnas.org | N-hydroxysulfenamide pnas.org |
| Amines (e.g., Lysine) | Soft | Favorable pnas.org | Not specified |
| Water / Alcohols | Hard | Unfavorable / Negligible pnas.orgnih.gov | No significant reaction |
| Selenols | Soft | Favorable | Diselenide nih.gov |
Optimization of HNO Donor Systems for Specific Biological Targets
The therapeutic utility of HNO is critically dependent on the ability to control its generation in a targeted manner. While this compound has been invaluable for foundational research, its rapid decomposition at physiological pH limits its application where sustained or localized release is required. researchgate.net This has spurred the development of diverse classes of HNO donors designed for improved stability and tunable release kinetics. arizona.eduresearchgate.net
These donor families include Piloty's acid derivatives, N/O-substituted hydroxylamines, acyloxy nitroso compounds, and primary amine-based diazeniumdiolates. researchgate.netresearchgate.net Optimization strategies focus on modifying the chemical structure of the donor to control its decomposition in response to specific triggers such as pH, light, or enzymatic activity. researchgate.net For example, N-substituted hydroxamic acids with pyrazolone leaving groups have been synthesized to generate nitrosocarbonyl intermediates that subsequently release HNO. researchgate.net Another innovative approach involves functionalizing a Piloty's acid donor with a β-galactose moiety; this molecule is designed to release HNO selectively in senescent cells, which overexpress the enzyme β-galactosidase. rsc.org Such targeted strategies are essential for minimizing off-target effects and maximizing therapeutic efficacy at the desired site of action. rsc.org The development of donors with varied release profiles will continue to be crucial for exploring the full pharmacological potential of HNO. arizona.edu
Potential for this compound and HNO Donors in Redox Medicine
There is growing interest in the role of HNO as a modulator of redox signaling pathways. HNO can function as a potent antioxidant by reacting with and quenching oxidizing radicals, subsequently generating NO•, which can also participate in radical scavenging. rsc.org Furthermore, HNO is capable of reducing various biological oxidants, including hemoproteins and metalloenzymes. rsc.org
An emerging area of research is the "redox cross-talk" between HNO and another key gasotransmitter, hydrogen sulfide (H₂S). rsc.org Recent studies in a model of cellular senescence have shown that an HNO donor suppressed reactive oxygen species (ROS) in a manner dependent on H₂S. rsc.org This suggests a complex interplay between these signaling molecules that could be leveraged for therapeutic benefit, particularly in conditions associated with oxidative stress and inflammation. rsc.org Understanding the intricate network of reactions between HNO, H₂S, NO•, and other reactive species is a frontier in redox biology that could lead to novel interventions for a range of diseases.
Expanding Clinical Applications beyond Cardiovascular Disease
The most advanced clinical investigations of HNO donors are in the treatment of heart failure, where HNO's ability to enhance cardiac contractility and promote relaxation is highly beneficial. frontiersin.orgnih.gov An HNO donor, cimlanod, is currently in clinical trials for this indication. frontiersin.org Chronic administration of this compound has been shown to avoid the development of tolerance, a significant problem with traditional nitrate therapies used in cardiovascular medicine. nih.gov Studies in animal models of type 2 diabetes have also shown that the cardioprotective actions of this compound are preserved, even in the presence of nitric oxide resistance, highlighting its potential in high-risk patient populations. ahajournals.orgunimelb.edu.au
Beyond cardiovascular applications, the fundamental chemistry of HNO suggests its utility in other therapeutic areas. Its reactivity with thiols makes it a candidate for cancer therapy, as it can inhibit thiol-containing enzymes like aldehyde dehydrogenase, which are critical for the proliferation and protection of cancer cells. nih.gov Additionally, research into headache mechanisms has implicated HNO in the activation of sensory nerves. mdpi.com this compound was found to cause a short-lasting activation followed by a long-lasting deactivation of meningeal afferents, suggesting a potential role in pain modulation and antinociceptive effects in inflammatory pain models. mdpi.com These preliminary findings open the door for future research into the application of HNO donors in oncology and neurology.
Q & A
Q. What are the standard protocols for synthesizing and characterizing Angeli’s salt in laboratory settings?
Angeli’s salt (Na₂N₂O₃) is synthesized via the reaction of sodium nitrite with hydroxylamine under controlled acidic conditions. Characterization typically involves UV-Vis spectroscopy (e.g., absorbance maxima at 237–248 nm in pH 7.4 buffer or NaOH solutions ), elemental analysis, and X-ray crystallography for structural confirmation. Researchers must report purity levels, solvent systems, and reaction yields (>90% for reproducibility) while adhering to safety protocols for handling reactive intermediates .
Q. How does Angeli’s salt decompose under physiological conditions, and what analytical methods quantify its byproducts?
Angeli’s salt decomposes in aqueous solutions to release nitroxyl (HNO), which rapidly reacts with oxygen to form peroxynitrite (ONOO⁻). Kinetic studies use UV-Vis spectroscopy (235 nm for decomposition monitoring) and fluorometric assays (e.g., coumarin boronic acid conversion to COH at 370 nm) to track intermediate formation . Decomposition rates are pH-dependent, with faster decay in alkaline conditions .
Q. What are the primary biochemical targets of HNO derived from Angeli’s salt in cellular models?
HNO selectively modifies thiol residues in proteins (e.g., hemoglobin, ion channels) and reacts with transition metals like copper. In vitro studies employ fluorescence microscopy (e.g., CuDHX1 sensor for HNO detection ) and Western blotting to monitor post-translational modifications, such as Hb dimerization under oxidative stress .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on Angeli’s salt-mediated vasodilation vs. cytotoxicity in different cell lines?
Contradictions arise from HNO’s dual role as a signaling molecule (via cGMP/PKG pathways) and a cytotoxic agent (via protein sulfinamide formation). To address this, studies should:
- Use cell-specific inhibitors (e.g., L-cysteine to scavenge HNO ).
- Compare dose-response curves across models (e.g., endothelial vs. cancer cells).
- Employ redox-sensitive probes (e.g., DAF-2DA for NO vs. HNO discrimination ). Methodological consistency in buffer systems (e.g., 50 mM phosphate, 100 µM DTPA ) is critical for reproducibility.
Q. What experimental designs differentiate HNO’s effects from NO in neuronal signaling pathways?
- Pharmacological controls : Use HNO scavengers (L-cysteine) and NO donors (SNAP) in parallel experiments .
- Kinetic assays : Monitor sGC activation (HNO preference) vs. soluble guanylate cyclase (NO preference) using cGMP ELISA .
- Fluorescence imaging : Deploy HNO-specific probes (e.g., CuDHX1 ) in dorsal root ganglia neurons to isolate HNO signaling .
Q. How do pH and redox microenvironment variations influence Angeli’s salt efficacy in anti-inflammatory studies?
- pH dependence : Angeli’ salt decomposition accelerates in alkaline conditions, increasing HNO bioavailability. Buffered systems (pH 7.4) mimic physiological conditions, while acidic microenvironments (e.g., inflamed tissues) may alter HNO stability .
- Redox modulation : Thiol-rich environments (e.g., glutathione) quench HNO, reducing cytotoxicity. Pre-treating cells with antioxidants (e.g., NAC) can isolate HNO-specific effects .
Data Interpretation & Contradictions
Q. Why do gel electrophoresis results show conflicting Hb dimerization patterns when Angeli’s salt is co-administered with t-BOOH?
In Figure 6C, Angeli’s salt amplifies t-BOOH-induced Hb dimerization, suggesting HNO synergizes with oxidative stress. However, batch variability in t-BOOH purity or incomplete buffer degassing (trapped O₂) may artifactually enhance dimerization. Researchers should:
Q. How do UV-Vis spectral shifts (e.g., 560 nm in GSCbl reactions) validate HNO release kinetics from Angeli’s salt?
Figure S2 () shows a linear increase in absorbance at 560 nm with Angeli’s salt concentration, correlating with HNO-mediated cobalt complex formation. Deviations from linearity at high concentrations (>1 mM) indicate secondary reactions (e.g., HNO dimerization). Use Michaelis-Menten kinetics to model saturation effects .
Methodological Recommendations
Q. What controls are essential for ensuring Angeli’s salt specificity in HNO release assays?
Q. How can researchers optimize Angeli’s salt stability in long-term in vivo studies?
- Formulation : Encapsulate in liposomes or cyclodextrins to prolong half-life.
- Dosing : Use osmotic pumps for continuous infusion, avoiding bolus-induced toxicity.
- Monitoring : Track plasma HNO via EPR spectroscopy with spin traps .
Tables for Key Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
